4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a spiro[4.5]deca-3,7-dien-2-one core with acetyl, hydroxy, and trimethyl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one typically involves a series of organic reactions. One common method includes the use of visible-light-induced intermolecular dearomative cyclization of furans. This process involves the reaction of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate with alkynes, catalyzed by fac-Ir(ppy)3 under visible light . The reaction proceeds via a 5-exo-dig radical cyclization, yielding substituted spirolactones in varying yields (19-91%) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]deca-1,6,9-trien-8-ones: These compounds share a similar spirocyclic core but differ in their substituents and functional groups.
1-Oxaspiro[4.4]nona-3,6-dien-2-one: Another spirocyclic compound with a different ring size and substituents.
Uniqueness
4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[45]deca-3,7-dien-2-one is unique due to its specific combination of acetyl, hydroxy, and trimethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
161791-74-8 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-acetyl-2-hydroxy-4,4,8-trimethylspiro[4.5]deca-1,8-dien-3-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-7-15(8-6-9)11(10(2)16)12(17)13(18)14(15,3)4/h5,17H,6-8H2,1-4H3 |
InChI Key |
MEMUDMAJEOOGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(CC1)C(=C(C(=O)C2(C)C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.